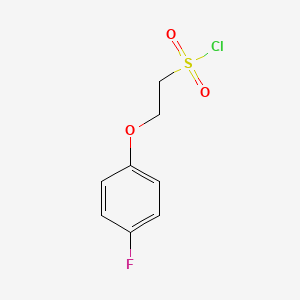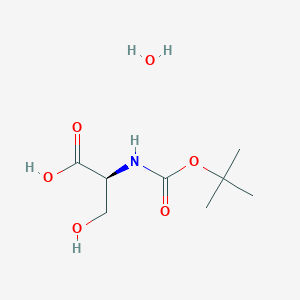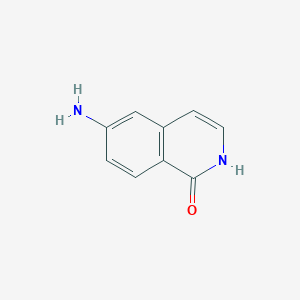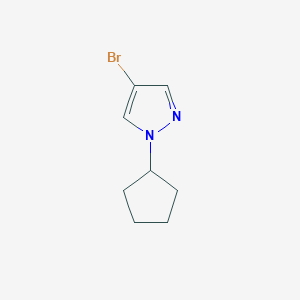
4-Bromo-1-cyclopentylpyrazole
Descripción general
Descripción
4-Bromo-1-cyclopentylpyrazole is an organic compound with the molecular formula C8H11BrN2 . It is a heterocyclic compound that belongs to the pyrazole family. The compound has a molecular weight of 215.09 .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-cyclopentylpyrazole is 1S/C8H11BrN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 . This indicates that the compound consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a bromine atom and a cyclopentyl group.Physical And Chemical Properties Analysis
4-Bromo-1-cyclopentylpyrazole has a molecular weight of 215.09 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis Enhancements
4-Bromo-1-cyclopentylpyrazole plays a crucial role in the field of organic synthesis, demonstrating its versatility and importance in creating complex chemical structures. Its application is evident in the copper-catalyzed cycloaddition of alkynes with 4-bromosydnones, providing a mild, convenient, and regioselective method for synthesizing a wide range of bromopyrazoles. This process is notable for its broad functional group tolerance and the ability to further undergo palladium-catalyzed cross-coupling reactions, enabling the preparation of polyfunctionalized 1,4,5-pyrazoles, which are challenging to obtain through conventional methods (Decuypère et al., 2015).
Catalytic Applications
The compound has also shown its worth in the development of palladium(II) complexes, acting as efficient pre-catalysts for Suzuki-Miyaura coupling reactions, with yields up to 96% in 2 hours. These findings underscore its potential in facilitating complex chemical reactions, highlighting its role in enhancing the efficiency and efficacy of catalytic processes (Sharma et al., 2013).
Anticancer Research
In the realm of medicinal chemistry, 4-Bromo-1-cyclopentylpyrazole derivatives have been identified for their potential in anticancer research. Notably, a specific 4-bromo derivative showed promising activity against the Bcr-Abl T315I mutant, crucial for developing targeted cancer therapies. This research emphasizes the compound's role in designing drugs with the potential to treat resistant forms of leukemia, marking a significant step forward in the fight against cancer (Radi et al., 2013).
Corrosion Inhibition
Another intriguing application of 4-Bromo-1-cyclopentylpyrazole derivatives is in the field of corrosion inhibition. Studies have demonstrated their effectiveness in reducing the corrosion of iron in acidic conditions, showcasing their potential as protective agents in industrial applications. This underscores the compound's utility beyond pharmaceuticals, extending its significance to materials science and engineering (Babić-Samardžija et al., 2005).
Fluorescence and Photophysical Properties
The compound has contributed to the development of fluorescent materials as well. For example, a one-pot, four-step synthesis method involving 4-Bromo-1-cyclopentylpyrazole has enabled the creation of 1,3,4,5-tetrasubstituted pyrazoles with intense blue fluorescence and high quantum yields. This application opens new avenues in materials science, particularly in the development of fluorescent probes and materials for imaging and sensing technologies (Willy & Müller, 2011).
Propiedades
IUPAC Name |
4-bromo-1-cyclopentylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMLTVXCHRGCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680210 | |
| Record name | 4-Bromo-1-cyclopentyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopentylpyrazole | |
CAS RN |
1012880-01-1 | |
| Record name | 4-Bromo-1-cyclopentyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

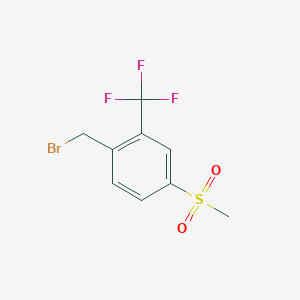
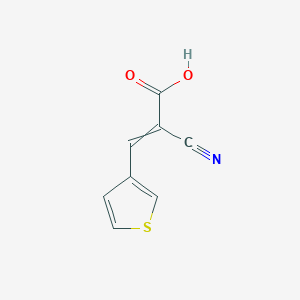
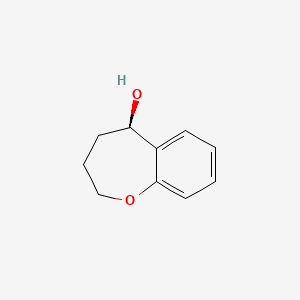
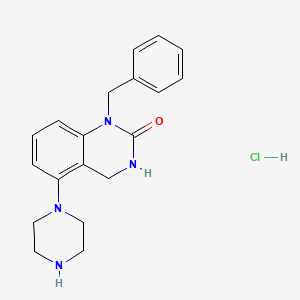
![2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1524363.png)
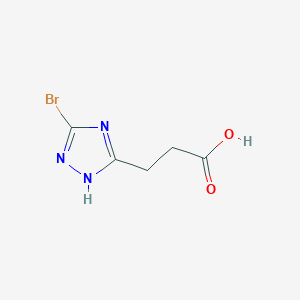
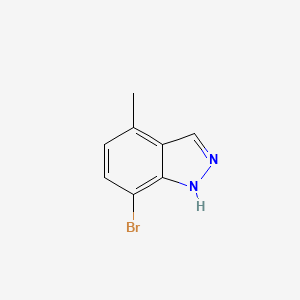
![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)
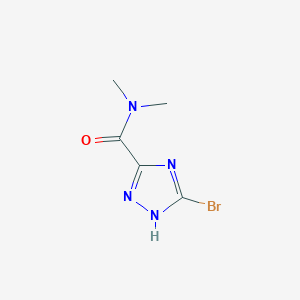
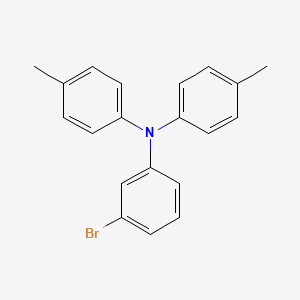
![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)
